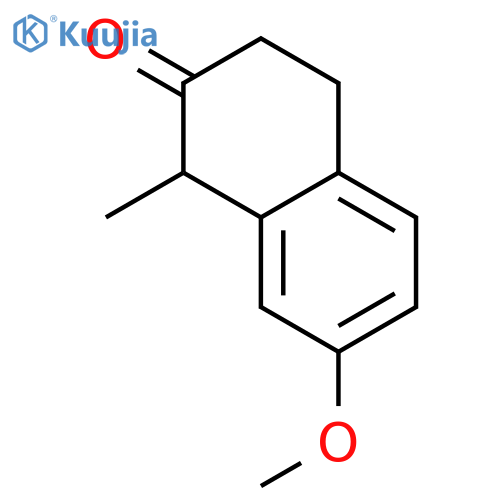

Cas no 1204-23-5 (7-methoxy-1-methyl-tetralin-2-one)

7-methoxy-1-methyl-tetralin-2-one 化学的及び物理的性質

名前と識別子

-

- 7-Methoxy-1-methyl-2-tetralone

- 3,4-dihydro-7-methoxy-1-methyl-2(1H)-naphthalenone

- 7-methoxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one

- 7-methoxy-1-methyl-3,4-dihydro-1H-naphthalen-2-one

- 7-methoxy-1-methyl-tetralin-2-one

- 1-methyl-7-methoxy-2-tetralone

- DYIWPPSNJSVFED-UHFFFAOYSA-N

- 1-methyl- 7-methoxy-2-tetralone

- 6489AJ

- SY018567

- 7-methoxy-1-methyl-3,4-dihydro-2(1H)-naphthalenone

- 7-methoxy-1-methyl-1,2,3,4-tetrahydro

-

- MDL: MFCD00797848

- インチ: 1S/C12H14O2/c1-8-11-7-10(14-2)5-3-9(11)4-6-12(8)13/h3,5,7-8H,4,6H2,1-2H3

- InChIKey: DYIWPPSNJSVFED-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])([H])C([H])([H])C2C([H])=C([H])C(=C([H])C=2C1([H])C([H])([H])[H])OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 190.09900

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 224

- トポロジー分子極性表面積: 26.3

じっけんとくせい

- PSA: 26.30000

- LogP: 2.31400

7-methoxy-1-methyl-tetralin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X82695-25g |

7-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one |

1204-23-5 | ≥98% | 25g |

¥1268.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X82695-5g |

7-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one |

1204-23-5 | ≥98% | 5g |

¥298.0 | 2023-09-05 | |

| TRC | M264365-100mg |

7-Methoxy-1-methyl-2-tetralone |

1204-23-5 | 100mg |

$144.00 | 2023-05-18 | ||

| Apollo Scientific | OR929481-250mg |

7-Methoxy-1-methyl-2-tetralone |

1204-23-5 | 95% | 250mg |

£185.00 | 2024-07-24 | |

| Apollo Scientific | OR929481-1g |

7-Methoxy-1-methyl-2-tetralone |

1204-23-5 | 95% | 1g |

£15.00 | 2025-02-20 | |

| Chemenu | CM240586-50g |

7-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one |

1204-23-5 | 95%+ | 50g |

$360 | 2023-01-07 | |

| Chemenu | CM240586-100g |

7-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one |

1204-23-5 | 95%+ | 100g |

$684 | 2023-01-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0133-50G |

7-methoxy-1-methyl-tetralin-2-one |

1204-23-5 | 97% | 50g |

¥ 1,980.00 | 2023-04-05 | |

| eNovation Chemicals LLC | Y1190345-5g |

7-Methoxy-1-methyl-2-tetralone |

1204-23-5 | >95% | 5g |

$70 | 2024-07-20 | |

| Alichem | A219008638-1g |

7-Methoxy-1-methyl-2-tetralone |

1204-23-5 | 95% | 1g |

$265.36 | 2023-09-04 |

7-methoxy-1-methyl-tetralin-2-one 関連文献

-

Tegan P. Stockdale,Craig M. Williams Chem. Soc. Rev. 2015 44 7737

7-methoxy-1-methyl-tetralin-2-oneに関する追加情報

7-メトキシ-1-メチル-テトラリン-2-オン(CAS No. 1204-23-5)の総合解説:特性・応用・市場動向

7-メトキシ-1-メチル-テトラリン-2-オン(7-methoxy-1-methyl-tetralin-2-one)は、有機合成化学や香料産業において重要な中間体として知られる化合物です。CAS登録番号1204-23-5で特定されるこの物質は、テトラリンノン骨格にメトキシ基とメチル基が結合した構造を持ち、独特の香気特性や反応性を示します。

近年、天然由来香料や持続可能な原料への需要増加に伴い、本化合物の研究が注目されています。特にバイオベース合成経路の開発やグリーンケミストリー応用に関する学術論文が増加傾向にあり、環境配慮型香料としての潜在性が評価されています。

7-メトキシ-1-メチル-テトラリン-2-オンの物理的特性としては、一般的に無色~淡黄色の結晶性粉末として存在し、中程度の極性を示します。溶解度は有機溶媒(エタノール、アセトン等)に対して高く、水に対する溶解度は低いという特徴があります。この性質は、香料固定剤や徐放性製剤設計において利点として活用されています。

応用分野では、主に高級香水の基調香やフレグランスアコーディオンの構成要素として利用されます。その香気特性は、ウッディノートに微かなスパイシーさを加えた複雑なプロファイルを持ち、オリエンタル系香調やアンバー系調合との相性が良いことで知られています。2023年の市場調査では、ニッチ香料成分としての需要が年間3-5%程度で安定成長していることが報告されています。

合成方法に関しては、クライゼン縮合を経由する古典的な手法に加え、近年では触媒的不斉合成による光学活性体の製造が研究されています。特に生体触媒を用いた環境低負荷型プロセスの開発が進められており、カーボンニュートラルを意識した生産技術として期待が寄せられています。

安全性データに関しては、標準的な有機化合物取扱い基準に準拠した取り扱いが推奨されます。皮膚刺激性や眼刺激性に関するデータは限定的であるため、適切なPPE装備(手袋、保護眼鏡��)の使用が求められます。廃棄時には地域の化学廃棄物処理規制に従う必要があります。

市場動向として、欧州を中心としたクリーンビューティー市場の拡大が本化合物の需要に影響を与えています。消費者からの透明性のある原料開示要請の高まりを受け、トレーサビリティが確保された供給源の重要性が増しています。また、デジタル香水設計技術の進展に伴い、香気分子データベースにおける本化合物のパラメータ整備が進められています。

研究開発の最新トピックとしては、分子センシング技術との組み合わせ応用が挙げられます。特定の金属イオンと選択的に相互作用する性質を利用した化学センサー材料としての可能性が、いくつかの研究機関で検証されています。��らに、香気持続性向上剤としての特許出願も近年増加傾向にあります。

保管条件に関しては、遮光容器に入れ、低温(15℃以下)で乾燥した環境を維持することが推奨されます。長期保存時には不活性ガス置換が有効であり、安定性データによれば適切な条件下で2年以上の保存が可能です。

今後の展望として、サステナブル香料市場の成長とともに、本化合物の需要はさらに拡大すると予測されます。特にバイオテクノロジーを活用した生産効率化や、香気分子設計AIとの連携による新たな用途開発が期待される分野です。

1204-23-5 (7-methoxy-1-methyl-tetralin-2-one) 関連製品

- 1624-62-0(3-O-Methyl Estrone)

- 2472-22-2(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-one)

- 4133-34-0(7-Methoxy-2-tetralone)

- 848-04-4(18-Methylestrone Methyl Ether)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)